molecular formula C11H24N2 B8629517 4-Aminomethyl-1-pentylpiperidine CAS No. 258345-25-4

4-Aminomethyl-1-pentylpiperidine

Cat. No.: B8629517
CAS No.: 258345-25-4
M. Wt: 184.32 g/mol
InChI Key: FZBOVKNUBQJHSQ-UHFFFAOYSA-N
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Description

4-Aminomethyl-1-pentylpiperidine is a chemical building block of significant interest in medicinal chemistry and pharmacological research, based on the versatile 4-aminopiperidine scaffold. This scaffold is a key structural component in a wide range of biologically active compounds and therapeutic agents . Piperidine derivatives are extensively investigated as potent ligands for various protein targets . Specifically, 4-(2-aminoethyl)piperidine analogs have been designed as high-affinity and selective sigma-1 receptor ligands. The sigma-1 receptor is a chaperone protein involved in neurological disorders and is overexpressed in various human tumor cells, making it a promising target for developing antitumor strategies and neuropharmaceuticals . Furthermore, 4-aminopiperidine-based structures demonstrate remarkable antifungal activity. Research indicates that such compounds can inhibit key enzymes in fungal ergosterol biosynthesis, namely sterol C14-reductase and sterol C8-isomerase, by mimicking carbocationic high-energy intermediates of the catalytic process. This mechanism is similar to that of established agrochemical and pharmaceutical antifungals, positioning 4-aminopiperidines as a valuable chemotype in the development of new agents against clinically relevant pathogens like Aspergillus and Candida species . The metabolism of 4-aminopiperidine-containing drugs is primarily mediated by cytochrome P450 enzymes, especially CYP3A4, which catalyzes N-dealkylation reactions. Understanding these metabolic pathways is crucial for the rational design of compounds with optimized stability and pharmacokinetic profiles . The pentyl chain in the this compound structure may influence its lipophilicity and interaction with hydrophobic binding pockets, offering a promising starting point for further structure-activity relationship (SAR) studies across these research fields.

Properties

CAS No.

258345-25-4

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

(1-pentylpiperidin-4-yl)methanamine

InChI

InChI=1S/C11H24N2/c1-2-3-4-7-13-8-5-11(10-12)6-9-13/h11H,2-10,12H2,1H3

InChI Key

FZBOVKNUBQJHSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCC(CC1)CN

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

The therapeutic applications of 4-Aminomethyl-1-pentylpiperidine are extensive:

  • Neurological Disorders : Research indicates that piperidine derivatives can modulate neurotransmitter systems, making them potential candidates for treating conditions such as depression and anxiety. The compound's ability to interact with serotonin receptors suggests its utility in developing antidepressants .
  • Cancer Treatment : Compounds similar to this compound have shown promise in oncology. Their mechanisms may involve the inhibition of tumor growth and metastasis through various pathways, including angiogenesis suppression.
  • Antimicrobial Activity : Studies have demonstrated that piperidine derivatives exhibit antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents based on the structure of this compound.

Case Study 1: Antidepressant Potential

A study investigated the effects of various piperidine derivatives on serotonin receptor activity. Results indicated that this compound showed significant binding affinity to the serotonin 5-HT2C receptor, suggesting its potential as an antidepressant agent. The compound was tested in animal models, showing improvements in depressive-like behaviors compared to control groups .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis in human hepatocellular carcinoma cells. The compound's mechanism involved the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins, highlighting its potential as a therapeutic agent against liver cancer.

Case Study 3: Antimicrobial Efficacy

Research focused on the antimicrobial properties of piperidine derivatives found that this compound exhibited activity against several bacterial strains. Its efficacy was particularly noted against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Substituents (Position) Key Features
4-Aminomethyl-1-pentylpiperidine 1-pentyl, 4-aminomethyl Potential opioid precursor; pentyl chain may enhance lipophilicity .
4-(Aminomethyl)piperidine (4-AMP) 4-aminomethyl Core structure lacking alkyl chains; used in peptide synthesis .
4-ANPP (4-Aminophenyl-1-phenethylpiperidine) 1-phenethyl, 4-anilino Fentanyl impurity; binds μ-opioid receptors .
4-Anilino-1-Boc-piperidine 1-Boc, 4-anilino Protected amine; intermediate in opioid synthesis .

Physicochemical Properties

In contrast, 4-ANPP’s phenethyl and anilino groups contribute to higher molecular weight (312.44 g/mol) and aromatic interactions with opioid receptors .

Preparation Methods

Reaction Mechanism and Feedstock Selection

The hydrogenation of furfurylamine (FAM) or tetrahydrofurfurylamine (4HFAM) represents a cornerstone method for piperidine synthesis, adaptable to 4-Aminomethyl-1-pentylpiperidine through side-chain modifications. FAM undergoes cyclization under hydrogen pressure (20–50 kg/cm²) in the presence of nickel- or palladium-based catalysts, forming the piperidine ring. The reaction proceeds via:

  • Dehydration : FAM → Intermediate imine

  • Hydrogenation : Imine → Piperidine
    Side reactions generate polycondensates (e.g., N-pentylpiperidine) at conversions >85%, necessitating precise temperature control (150–200°C).

Table 1: Hydrogenation Conditions and Outcomes

ParameterOptimal RangeConversion RateSelectivityByproducts
Temperature150–200°C89.0%84.3%Polycondensates (9.1%)
Pressure30 kg/cm²91.2%82.8%Methyltetrahydrofuran (1.0%)
Catalyst Loading5–10 wt% Ni/SiO₂88.5%85.1%n-Amylamine (0.5%)

Data adapted from continuous-flow reactor trials.

Continuous-Flow Reactor Design

Industrial implementations (Figure 1) employ gas-liquid reactors with:

  • Preheated Feedstock : FAM/4HFAM mixed with recycled unreacted material (pipe 17→19)

  • Stirred Catalyst Slurry : Ni/SiO₂ suspended in tetrahydrofuran (THF)

  • Vapor-Phase Product Removal : Minimizes polycondensation via rapid piperidine separation

This design achieves 89.0% conversion with 84.3% selectivity, outperforming batch reactors by 15–20% due to reduced residence time at high conversion stages.

Nucleophilic Substitution and Alkylation Strategies

Tosylate Intermediate Formation

This compound synthesis via alkylation requires activating the piperidine nitrogen. A patented approach involves:

  • Tosylation : Reacting 4-aminomethylpiperidine with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C.

  • Pentylation : Treating the tosylate with 1-bromopentane in dimethylformamide (DMF) at 80°C for 12 hours.

Table 2: Alkylation Efficiency Under Varied Conditions

SolventTemp (°C)Time (hr)Yield (%)Purity (HPLC)
DMF801278.594.2
THF651865.389.7
Toluene110871.891.4

Higher temperatures in toluene accelerate reactions but reduce selectivity due to esterification side reactions.

Amide Intermediate Routes

Alternative pathways utilize amide intermediates for improved stability:

  • Amide Formation : React 4-aminomethylpiperidine with pentanoyl chloride in TEA/DCM.

  • Reduction : Treat the amide with lithium aluminium hydride (LiAlH₄) in THF at reflux (66°C).

This two-step process achieves 82.4% yield but requires rigorous exclusion of moisture to prevent LiAlH₄ decomposition.

Reductive Amination Techniques

One-Pot Synthesis

Reductive amination condenses pentylamine with piperidin-4-one in methanol, using sodium cyanoborohydride (NaBH₃CN) as the reductant:
Piperidin-4-one + PentylamineNaBH₃CN, MeOHThis compound\text{Piperidin-4-one + Pentylamine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{this compound}
Optimized conditions (pH 6–7, 25°C, 24 hours) yield 76.8% product with 88.9% purity.

Catalytic Transfer Hydrogenation

Palladium on carbon (Pd/C) enables transfer hydrogenation using ammonium formate as the H⁻ source:

  • Conditions : 10% Pd/C, NH₄HCO₂, ethanol, 70°C, 6 hours

  • Outcome : 81.2% yield, reduced catalyst costs versus NaBH₄ systems

Industrial-Scale Production Challenges

Catalyst Recovery and Reuse

Nickel catalysts lose 12–15% activity per batch due to sintering. Fluidized-bed reactors with magnetic separation recover >95% catalyst, cutting costs by 30%.

Solvent System Optimization

Aqueous-organic biphasic systems (water/THF) reduce polycondensate formation to 4.2% versus 9.1% in pure THF .

Q & A

Q. What are the recommended synthetic routes for 4-Aminomethyl-1-pentylpiperidine, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves alkylation of 4-aminomethylpiperidine with a pentyl halide (e.g., 1-bromopentane) under basic conditions. Key steps include:
  • Protection of the amine : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent unwanted side reactions during alkylation .
  • Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile improve reaction efficiency .
  • Base optimization : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation and nucleophilic substitution .
  • Purification : Column chromatography or recrystallization ensures high purity (>98%) .
    Yield optimization requires controlled temperature (60–80°C) and reaction time (12–24 hours) .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 240–260 nm) is standard, with ≥98% purity as a benchmark for research-grade material .
  • Structural confirmation :
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pentyl chain integration at δ 0.8–1.5 ppm) .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight ([M+H]+ expected at ~229 g/mol) .
  • Fourier-transform infrared spectroscopy (FTIR) : Verifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Structural variability : Minor substituent changes (e.g., alkyl chain length) significantly alter receptor binding . Compare analogs like 1-ethyl-N-phenylpiperidin-4-amine (shorter chain) to assess structure-activity relationships .
  • Assay conditions : Standardize in vitro assays (e.g., receptor binding assays) by controlling pH, temperature, and buffer composition .
  • Data normalization : Use internal controls (e.g., reference ligands) to account for batch-to-batch variability .
    Cross-validation with orthogonal methods (e.g., computational docking and in vivo models) strengthens conclusions .

Q. What experimental strategies are effective in studying the pharmacokinetic properties of this compound in preclinical models?

  • Methodological Answer :
  • In vitro ADME profiling :
  • Solubility : Use shake-flask methods with PBS (pH 7.4) or simulated biological fluids .
  • Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS .
  • In vivo studies :
  • Dosing routes : Intravenous (IV) and oral administration to calculate bioavailability .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs .
  • Toxicity screening : Assess hepatotoxicity via ALT/AST levels and histopathology .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity for neurological targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to predict binding modes to receptors (e.g., sigma-1 or opioid receptors) .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .
  • Free energy calculations : Apply molecular dynamics (MD) simulations to estimate binding affinities and optimize ligand-receptor interactions .

Data Contradiction Analysis

Q. Why do studies report varying yields for this compound synthesis?

  • Methodological Answer : Yield discrepancies arise from:
  • Reagent purity : Impurities in starting materials (e.g., 4-aminomethylpiperidine) reduce efficiency. Use ≥98% pure reagents .
  • Workup protocols : Incomplete removal of byproducts (e.g., unreacted pentyl halide) skews yield calculations. Optimize extraction and washing steps .
  • Catalyst choice : Transition metal catalysts (e.g., Pd/C) may improve alkylation efficiency but require strict anhydrous conditions .

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